Ethyl 3,5-dibromo-2,4-dihydroxy-6-nonylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,5-dibromo-2,4-dihydroxy-6-nonylbenzoate is an organic compound that belongs to the class of brominated hydroxybenzoates. This compound is characterized by the presence of two bromine atoms, two hydroxyl groups, and a nonyl chain attached to a benzoate ester. Its unique structure makes it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-dibromo-2,4-dihydroxy-6-nonylbenzoate typically involves the bromination of a precursor hydroxybenzoate compound. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low to moderate range to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality. The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dibromo-2,4-dihydroxy-6-nonylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution with an amine may produce an aminated derivative.
Scientific Research Applications
Ethyl 3,5-dibromo-2,4-dihydroxy-6-nonylbenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 3,5-dibromo-2,4-dihydroxy-6-nonylbenzoate involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3,5-dibromo-2,4-dihydroxy-6-nonylbenzoate can be compared with other similar compounds, such as:
Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate: Similar structure but with a methyl group instead of a nonyl chain.
Ethyl 3,5-dibromo-2,4-dihydroxybenzoate: Lacks the nonyl chain, making it less hydrophobic.
Ethyl 3,5-dibromo-2,4-dihydroxy-6-ethylbenzoate: Contains an ethyl group instead of a nonyl chain.
Properties
CAS No. |
61621-50-9 |
---|---|
Molecular Formula |
C18H26Br2O4 |
Molecular Weight |
466.2 g/mol |
IUPAC Name |
ethyl 3,5-dibromo-2,4-dihydroxy-6-nonylbenzoate |
InChI |
InChI=1S/C18H26Br2O4/c1-3-5-6-7-8-9-10-11-12-13(18(23)24-4-2)16(21)15(20)17(22)14(12)19/h21-22H,3-11H2,1-2H3 |
InChI Key |
KYDYQJGXFFAXHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=C(C(=C(C(=C1Br)O)Br)O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.